molecular formula C19H17N3O4 B11681244 (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11681244
M. Wt: 351.4 g/mol
InChI Key: CNPKCAOLXKGOHU-WYMLVPIESA-N
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Description

(2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the nitrophenyl group: This step might involve a nitration reaction followed by coupling with the furan ring.

    Formation of the enenitrile group: This can be done through a Knoevenagel condensation reaction.

    Attachment of the piperidinylcarbonyl group: This step might involve an amide formation reaction.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

    Condensation: The enenitrile group can participate in various condensation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride.

    Condensation: Common reagents include aldehydes and ketones in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted furan derivatives.

    Condensation: Formation of various carbonyl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Potential use in the development of pharmaceuticals due to its complex structure.

Medicine

    Drug Development: Potential use as a lead compound in the development of new drugs.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidin-1-ylcarbonyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(morpholin-1-ylcarbonyl)prop-2-enenitrile
  • (2E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

(E)-3-[5-(2-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C19H17N3O4/c20-13-14(19(23)21-10-4-1-5-11-21)12-15-8-9-18(26-15)16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2/b14-12+

InChI Key

CNPKCAOLXKGOHU-WYMLVPIESA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N

Origin of Product

United States

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